Ile-Glu
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Overview
Description
This compound has the molecular formula C11H20N2O5 and a molecular weight of 260.29 g/mol . It is commonly used in biochemical research and has various applications in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-ILE-GLU-OH typically involves the coupling of L-isoleucine and L-glutamic acid. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of H-ILE-GLU-OH may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired purity and yield. Industrial processes often optimize reaction conditions to maximize efficiency and minimize costs. This may include the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
H-ILE-GLU-OH can undergo various chemical reactions, including hydrolysis, oxidation, and reduction. Hydrolysis of the peptide bond can be catalyzed by acids, bases, or enzymes such as peptidases . Oxidation reactions may involve the modification of the side chains of isoleucine and glutamic acid, while reduction reactions can target disulfide bonds if present.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, peptidases
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of H-ILE-GLU-OH results in the formation of free L-isoleucine and L-glutamic acid .
Scientific Research Applications
H-ILE-GLU-OH has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of H-ILE-GLU-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to active sites of enzymes, influencing their activity and modulating biochemical pathways . The specific pathways involved depend on the biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Similar Compounds
- L-alanyl-L-glutamic acid
- L-valyl-L-glutamic acid
- L-leucyl-L-glutamic acid
Uniqueness
H-ILE-GLU-OH is unique due to the presence of isoleucine, which imparts specific hydrophobic and steric properties to the peptide. This can influence its binding affinity and specificity for certain molecular targets compared to other similar dipeptides .
Properties
IUPAC Name |
2-[(2-amino-3-methylpentanoyl)amino]pentanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O5/c1-3-6(2)9(12)10(16)13-7(11(17)18)4-5-8(14)15/h6-7,9H,3-5,12H2,1-2H3,(H,13,16)(H,14,15)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGFOCFYOZQVRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid |
Source
|
Record name | Isoleucyl-Glutamate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028906 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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